molecular formula C18H15F3N2O2 B222615 4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one CAS No. 189508-31-4

4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one

Cat. No. B222615
CAS RN: 189508-31-4
M. Wt: 548.9 g/mol
InChI Key: GFUJWCRMULHYHE-VYTNDSDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one, also known as platensimycin, is a natural product that exhibits potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). The unique chemical structure of platensimycin has attracted a lot of attention from the scientific community, and numerous studies have been conducted to explore its synthesis, mechanism of action, and potential applications in medicine.

Scientific Research Applications

Structural Analysis and Synthesis

  • Crystallographic Study : Zhang et al. (2012) conducted a crystallographic study on a similar compound, highlighting its structural aspects in traditional Chinese medicine. The study provides insights into molecular conformations and intermolecular interactions, which are crucial for understanding the compound's properties (Zhang et al., 2012).

  • Synthesis Mechanisms : Yin et al. (2008) explored the synthesis of 3-methylthio-substituted furans and related derivatives. This research is relevant for understanding the synthetic pathways and chemical reactions involved in producing compounds with structures similar to 4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one (Yin et al., 2008).

  • Furan Ring Oxidation Strategies : Kobayashi et al. (2001) presented furan ring oxidation strategies for synthesizing macrosphelides, which could be analogous to the compound , offering insights into potential synthetic routes and chemical transformations (Kobayashi et al., 2001).

Pharmacological Properties and Applications

  • Anti-Digoxin Properties : Deutsch et al. (2006) described the synthesis and pharmacological properties of a compound structurally related to the query compound. This research provides insights into potential pharmacological applications, especially regarding cardiac health (Deutsch et al., 2006).

  • Enantioselective Synthesis for Pharmacological Applications : Di Nardo et al. (1996) explored the enantioselective synthesis of 1,3-polyols, which could be relevant for the synthesis of pharmacologically active derivatives of the query compound (Di Nardo et al., 1996).

Renewable Materials and Catalysis

  • Renewable PET Synthesis : Pacheco et al. (2015) studied the Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves, involving furans. This could be pertinent to the utilization of furan derivatives, like the compound , in renewable material synthesis (Pacheco et al., 2015).

properties

CAS RN

189508-31-4

Molecular Formula

C18H15F3N2O2

Molecular Weight

548.9 g/mol

IUPAC Name

4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C35H64O4/c1-3-4-5-6-7-8-9-10-11-12-16-19-22-25-28-33(36)34(37)29-26-23-20-17-14-13-15-18-21-24-27-32-30-31(2)39-35(32)38/h19,22,30-31,33-34,36-37H,3-18,20-21,23-29H2,1-2H3/b22-19-/t31?,33-,34-/m1/s1

InChI Key

GFUJWCRMULHYHE-VYTNDSDZSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\CC[C@H]([C@@H](CCCCCCCCCCCCC1=CC(OC1=O)C)O)O

SMILES

CCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O

Canonical SMILES

CCCCCCCCCCCCC=CCCC(C(CCCCCCCCCCCCC1=CC(OC1=O)C)O)O

synonyms

cohibin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 2
4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 3
4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 4
4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 5
4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one
Reactant of Route 6
4-[(Z,13R,14R)-13,14-dihydroxytriacont-17-enyl]-2-methyl-2H-furan-5-one

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